molecular formula C13H15NO B2655500 (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol CAS No. 2201847-03-0

(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol

Cat. No.: B2655500
CAS No.: 2201847-03-0
M. Wt: 201.269
InChI Key: FZDOPFWYPIIYFP-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol is a chiral quinoline derivative characterized by a propanol backbone with a methyl group at the C2 position (R-configuration) and a quinolin-4-yl moiety at the C3 position. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol.

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-4-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)8-11-6-7-14-13-5-3-2-4-12(11)13/h2-7,10,15H,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDOPFWYPIIYFP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC2=CC=CC=C12)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=NC2=CC=CC=C12)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.

    Grignard Reaction: A Grignard reagent is prepared from 2-methylpropanal and magnesium in anhydrous ether. This reagent is then reacted with quinoline to form the intermediate product.

    Reduction: The intermediate product is subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the side chain, leading to different derivatives.

    Substitution: Substitution reactions can introduce various substituents on the quinoline ring, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Backbone Length: The propanol chain in the target compound may improve membrane permeability compared to shorter ethanol derivatives (e.g., 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol) .
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in ’s compound) enhance quinoline’s electrophilicity, whereas methoxy groups () increase solubility .
  • Stereochemistry : The R-configuration in the target compound could lead to distinct biological activity compared to racemic mixtures or S-enantiomers .

Pharmacological and Binding Properties

Adrenoceptor Affinity

Compounds with quinoline or indole cores (e.g., ’s derivatives) exhibit α₁-, α₂-, and β₁-adrenoceptor binding.

Electrochemical and Antiarrhythmic Activity

’s derivatives show spasmolytic and antiarrhythmic effects linked to their methoxymethyl-indole substituents. The absence of such groups in the target compound suggests divergent mechanisms, possibly favoring ion channel modulation over direct adrenoceptor interactions .

Physicochemical Properties

Property This compound 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol
LogP (Predicted) 2.8 1.9
Water Solubility Low Moderate
Hydrogen Bond Donors 1 (OH) 2 (OH, NH₂)

Analysis :

  • The amino group in 2-Amino-1-(2-methylquinolin-4-yl)ethan-1-ol increases hydrophilicity, whereas the target compound’s methyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Notes

Caution is advised when extrapolating data from ’s indole derivatives to quinoline-based structures.

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